N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide
Brand Name: Vulcanchem
CAS No.: 854924-64-4
VCID: VC16783676
InChI: InChI=1S/C22H26N2O/c25-22(13-12-19-8-2-1-3-9-19)23-15-6-7-16-24-17-14-20-10-4-5-11-21(20)18-24/h1-5,8-13H,6-7,14-18H2,(H,23,25)
SMILES:
Molecular Formula: C22H26N2O
Molecular Weight: 334.5 g/mol

N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide

CAS No.: 854924-64-4

Cat. No.: VC16783676

Molecular Formula: C22H26N2O

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide - 854924-64-4

Specification

CAS No. 854924-64-4
Molecular Formula C22H26N2O
Molecular Weight 334.5 g/mol
IUPAC Name N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-phenylprop-2-enamide
Standard InChI InChI=1S/C22H26N2O/c25-22(13-12-19-8-2-1-3-9-19)23-15-6-7-16-24-17-14-20-10-4-5-11-21(20)18-24/h1-5,8-13H,6-7,14-18H2,(H,23,25)
Standard InChI Key GQPJBOOQHWEOKT-UHFFFAOYSA-N
Canonical SMILES C1CN(CC2=CC=CC=C21)CCCCNC(=O)C=CC3=CC=CC=C3

Introduction

Structural and Chemical Characterization

Molecular Architecture

N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide features a butyl chain bridging a 3,4-dihydroisoquinoline group and a trans-cinnamamide (3-phenylprop-2-enamide) moiety. The isoquinoline component contributes a bicyclic aromatic system with a basic nitrogen atom, while the cinnamamide group introduces a planar, conjugated system capable of π-π stacking interactions . The stereochemistry of the α,β-unsaturated amide (E-configuration) is critical for maintaining structural rigidity and potential receptor binding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC22H26N2O\text{C}_{22}\text{H}_{26}\text{N}_2\text{O}
Molecular Weight334.5 g/mol
CAS Number854924-64-4
Hybrid FeaturesIsoquinoline + Cinnamamide

Synthetic Pathways and Optimization

Palladium-Catalyzed Cross-Coupling

The synthesis of N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide typically involves palladium-catalyzed cross-coupling to form carbon-nitrogen bonds between the isoquinoline and butylamine intermediates. A representative protocol includes:

  • Isoquinoline Functionalization: 3,4-Dihydroisoquinoline is alkylated with 1,4-dibromobutane to introduce the butyl spacer.

  • Amide Coupling: The resultant amine intermediate reacts with E-cinnamoyl chloride under Schotten-Baumann conditions, using aqueous sodium carbonate to facilitate nucleophilic acyl substitution .

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)
Alkylation1,4-Dibromobutane, K₂CO₃, DMF62–68
Amide FormationE-Cinnamoyl Chloride, Na₂CO₃75–82

Challenges: Steric hindrance from the butyl chain necessitates prolonged reaction times (12–18 hr) for complete conversion.

Biological Activity and Mechanism

Putative Therapeutic Targets

While direct pharmacological data for N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide remains limited, structural analogs suggest potential interactions with:

  • NMDA Receptors: Cinnamamide derivatives exhibit non-competitive antagonism, modulating glutamate signaling .

  • Dopamine Pathways: Isoquinoline moieties may influence dopamine reuptake or receptor affinity .

  • Serotonergic Systems: Similar compounds show affinity for 5-HT₁₀ receptors, implicating antidepressant or anxiolytic potential .

In Vitro Stability

Preliminary microsomal stability assays for related cinnamamides (e.g., KM-568) indicate moderate metabolic resistance, with >50% parent compound remaining after 60 minutes in mouse liver microsomes . This suggests that N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide may exhibit favorable pharmacokinetic profiles warranting further study.

Comparative Analysis with Structural Analogues

Table 3: Comparison with Isoquinoline-Cinnamamide Hybrids

CompoundMolecular WeightKey Structural DifferenceBiological Activity
N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide334.5Butyl spacerPutative CNS modulation
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide328.4Alkyne spacerEnhanced receptor selectivity
KM-568 (S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide)217.3Hydroxypropyl groupAnticonvulsant

Insight: Elongated spacers (e.g., butyl vs. propyl) may enhance blood-brain barrier permeability but reduce aqueous solubility .

Future Directions and Research Gaps

Priority Research Areas

  • Target Deconvolution: Identification of primary molecular targets via affinity chromatography or CRISPR screening.

  • In Vivo Efficacy: Testing in rodent models of epilepsy or depression to validate therapeutic hypotheses .

  • Formulation Development: Addressing solubility limitations through prodrug strategies or nanoencapsulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator